![molecular formula C22H15Cl2F3N2O3S B2485041 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 303996-14-7](/img/structure/B2485041.png)
3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C22H15Cl2F3N2O3S and its molecular weight is 515.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
LC-MS/MS Study of Degradation Processes
The compound NTBC, structurally similar to the chemical , was initially developed as a triketone herbicide but did not progress due to its unsatisfactory herbicidal properties and environmental impact. Interestingly, it found a new application in treating a rare hereditary metabolic disease, hepatorenal tyrosinemia. The study used LC-MS/MS to explore the stability of NTBC under various conditions and its degradation products. This research is significant as it contributes to our understanding of NTBC's properties, potentially influencing the future use of similar compounds in medical applications (Barchańska et al., 2019).
Environmental Impact of Structurally Related Compounds
Oxy-PAHs, including compounds like nitro-PAHs and oxy-PAHs, to which our compound of interest is structurally related, have been identified as significant contributors to the toxicity of polycyclic aromatic compounds in the environment. These compounds, such as polycyclic aromatic ketones and quinones, show substantial mutagenic and carcinogenic risks, necessitating a deeper understanding and monitoring in environmental and genotoxicological studies (Clergé et al., 2019).
Synthesis and Biological Activity of Related Heterocyclic Compounds
The synthesis and biological activities of structurally related compounds, like 3-azabicyclo[3.3.1]nonanone derivatives, have been a focus of recent literature. These compounds, obtained through the Mannich reaction, exhibit significant antibacterial and antifungal activities, emphasizing the importance of structural modifications at specific positions to enhance biological activity (Mazimba & Mosarwa, 2015).
Mutagenicity of Nitro Compounds
A comprehensive review of nitro compounds, including aromatic and heteroaromatic nitro compounds, demonstrated their mutagenic potential. The review highlights the significant role of structural elements like hydrophobicity and molecular orbital energies in determining the mutagenic activity of these compounds, providing a framework for designing bioactive compounds with reduced mutagenicity (Debnath et al., 1991).
Propriétés
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F3N2O3S/c23-18-6-5-16(19(24)10-18)12-32-28-11-14-4-7-21(20(9-14)29(30)31)33-13-15-2-1-3-17(8-15)22(25,26)27/h1-11H,12-13H2/b28-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJPNSPDOZLTTQ-IPBVOBEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
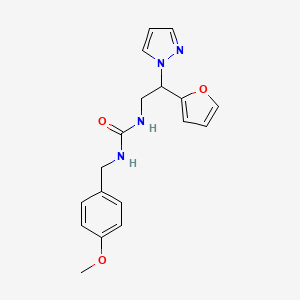
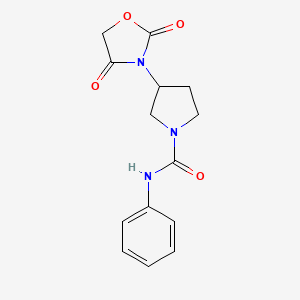
![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484962.png)
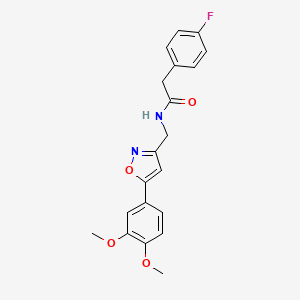
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2484964.png)
![2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2484966.png)
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2484967.png)
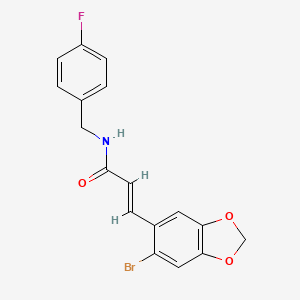
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-ynamide](/img/structure/B2484970.png)
![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)
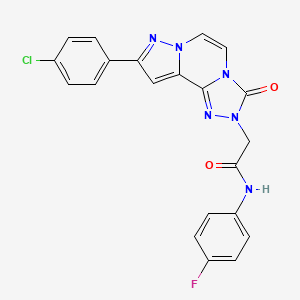
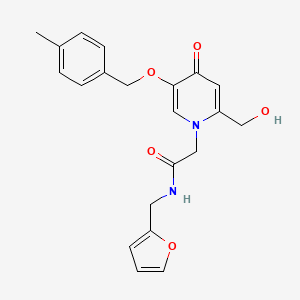
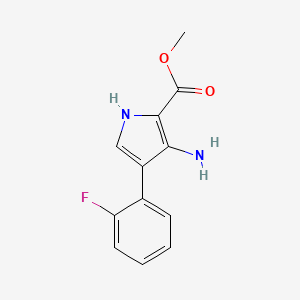
![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2484978.png)
